molecular formula C16H18O3 B8276008 2-(6-Methoxy-2-naphthyl)isobutyric acid methyl ester

2-(6-Methoxy-2-naphthyl)isobutyric acid methyl ester

Cat. No.: B8276008
M. Wt: 258.31 g/mol
InChI Key: XAHFBCKECDPBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Methoxy-2-naphthyl)isobutyric acid methyl ester is a useful research compound. Its molecular formula is C16H18O3 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

methyl 2-(6-methoxynaphthalen-2-yl)-2-methylpropanoate

InChI

InChI=1S/C16H18O3/c1-16(2,15(17)19-4)13-7-5-12-10-14(18-3)8-6-11(12)9-13/h5-10H,1-4H3

InChI Key

XAHFBCKECDPBLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of α-methyl-6-methoxy-2-naphthaleneacetic acid methyl ester (12.2 g, 50 mmol) in tetrahydrofuran (100 ml) at -70 ° c. is added a solution of lithium diisopropylamide in cyclohexane (50 ml, 1.5 equiv). After 20 min, methyl iodide (4.0 ml, 1.3 equiv) is added followed by hexamethylphosphoramide (20 ml). After allowing the reaction mixture to warm to room temperature and stir 16 hours, the reaction is quenched by addition of acetic acid (4.3 ml, 75 mmol). The solvent is then removed and the residue is partitioned between ethyl acetate and water. The organic layer is washed with water 3 times and finally with brine. After drying over magnesium sulfate, the organic extract is evaporated to afford a crude solid. Recrystallization of this solid from hexane affords 8.56 g (66%) of α,α-dimethyl-6-methoxy-2-naphthaleneacetic acid methyl ester as white crystals, m.p. 97°-98° C. A solution of this ester (7.4 g, 28.6 mmol) in 48% HBr(50 ml) and acetic acid (50 ml) is refluxed for 3 hours. After the reaction mixture is cooled to room temperature, 0.8 L of water is added and the reaction mixture is extracted with ethyl acetate 5 times. The combined organic extract is washed sequentially with saturated sodium bicarbonate solution and water. After drying over magnesium sulfate, the organic extract is evaporated to afford 6.1 g (93%) of α,α-dimethyl-6-hydroxy-2-naphthaleneacetic acid as white crystals, m.p. 208°-210° C. The title compound is prepared according to the method of Example 7 using α,α-dimethyl-6-hydroxy-2-naphthaleneacetic acid. A white solid is obtained having a melting point of 207°-209° C.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
4.3 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

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